GALA

Description

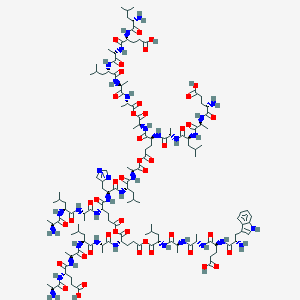

Structure

2D Structure

Properties

CAS No. |

107658-43-5 |

|---|---|

Molecular Formula |

C136H215N33O45 |

Molecular Weight |

3032.4 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]oxy-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C136H215N33O45/c1-59(2)47-84(140)119(193)160-88(35-42-102(174)175)123(197)149-76(25)116(190)165-94(49-61(5)6)127(201)150-69(18)110(184)154-78(27)133(207)214-134(208)79(28)155-124(198)90(158-111(185)72(21)152-128(202)95(50-62(7)8)164-114(188)71(20)146-118(192)83(139)33-40-100(170)171)37-44-104(178)211-132(206)77(26)156-130(204)97(52-64(11)12)167-131(205)98(55-81-57-142-58-144-81)168-125(199)91(159-112(186)73(22)151-126(200)93(48-60(3)4)163-108(182)67(16)138)38-45-105(179)212-135(209)92(162-113(187)74(23)153-129(203)96(51-63(9)10)166-115(189)75(24)148-121(195)87(34-41-101(172)173)157-107(181)66(15)137)39-46-106(180)213-136(210)99(53-65(13)14)169-117(191)70(19)145-109(183)68(17)147-122(196)89(36-43-103(176)177)161-120(194)85(141)54-80-56-143-86-32-30-29-31-82(80)86/h29-32,56-79,81,83-85,87-99,143H,33-55,137-141H2,1-28H3,(H,145,183)(H,146,192)(H,147,196)(H,148,195)(H,149,197)(H,150,201)(H,151,200)(H,152,202)(H,153,203)(H,154,184)(H,155,198)(H,156,204)(H,157,181)(H,158,185)(H,159,186)(H,160,193)(H,161,194)(H,162,187)(H,163,182)(H,164,188)(H,165,190)(H,166,189)(H,167,205)(H,168,199)(H,169,191)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |

InChI Key |

PNXSUXRNBHUCSF-HSYVXBRLSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |

Synonyms |

GALA peptide glutamic acid-alanine-leucine-alanine repeat peptide |

Origin of Product |

United States |

Foundational & Exploratory

GALA Peptide: A Technical Guide to Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GALA peptide is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins.[1][2][3] Its sequence is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif.[1][2][4] This design confers a remarkable pH-sensitive amphipathic nature, making this compound a valuable tool in drug and gene delivery systems.[1][2][4] At neutral pH, the peptide exists as a soluble random coil, but under acidic conditions, such as those found in endosomes, it undergoes a conformational change to an alpha-helix.[1][2][4] This structural transition facilitates its insertion into lipid membranes, leading to membrane disruption and the release of therapeutic cargo into the cytoplasm.[4] This guide provides a comprehensive overview of the this compound peptide, including its structure, mechanism of action, quantitative biophysical data, and detailed experimental protocols for its study.

This compound Peptide: Structure and Properties

The primary sequence of the this compound peptide is WEAALAEALAEALAEHLAEALAEALEALAA.[4][5] This sequence was rationally designed to be of sufficient length to span a lipid bilayer when in an alpha-helical conformation.[1][2] The inclusion of glutamic acid residues provides the pH-sensing capability, while the leucine and alanine residues contribute to the formation of a hydrophobic face upon alpha-helix formation.[1][2][4]

Quantitative Biophysical Data

The following table summarizes key quantitative data related to the this compound peptide's structure and function.

| Parameter | Value | Conditions | Reference(s) |

| Amino Acid Sequence | WEAALAEALAEALAEHLAEALAEALEALAA | - | [4][5] |

| Number of Amino Acids | 30 | - | [1][2][4] |

| pH of Conformational Change | 5.0 - 5.7 | Transition from random coil to alpha-helix | [1][2][6] |

| Monomers per Pore | 8 - 12 (approximately 10 ± 2) | In lipid bilayers | [1][2][7] |

| Pore Diameter | 5 - 10 Å | In lipid bilayers | [7] |

Mechanism of Action: A pH-Dependent Process

This compound's mechanism of action is a multi-step process initiated by a decrease in pH. This elegant system allows for targeted membrane disruption within the acidic environment of endosomes, a critical step for the cytosolic delivery of macromolecules.

-

Acid-Induced Conformational Change : At neutral pH (around 7.4), the glutamic acid residues in this compound are deprotonated and negatively charged, leading to electrostatic repulsion and a random coil conformation in solution.[1][2][4] As the pH drops to acidic levels (pH 5.0-5.7), the glutamic acid residues become protonated, neutralizing their negative charge.[4][6] This reduction in electrostatic repulsion allows the peptide to fold into an amphipathic alpha-helix.[1][2][4]

-

Membrane Binding and Insertion : The newly formed alpha-helical this compound exposes a hydrophobic face, which readily interacts with and inserts into the lipid bilayer of the endosomal membrane.[1][2][4]

-

Pore Formation : Once inserted into the membrane, this compound monomers aggregate to form transmembrane pores or channels.[1][2][4] These pores are composed of approximately 8-12 this compound monomers arranged with their hydrophilic faces lining the pore interior.[1][2][7]

-

Cargo Release : The formation of these pores disrupts the integrity of the endosomal membrane, allowing the co-internalized therapeutic cargo to escape into the cytoplasm, thereby avoiding lysosomal degradation.[4]

Signaling and Mechanistic Pathway

Caption: pH-dependent mechanism of this compound peptide action.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and functional characterization of the this compound peptide.

Peptide Synthesis and Purification

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

This compound is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

-

Resin : A suitable resin, such as a Wang or Rink amide resin, is used as the solid support.

-

Amino Acid Coupling : Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A coupling agent, such as HBTU or HATU, is used to facilitate the formation of the peptide bond.

-

Fmoc Deprotection : The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.

-

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Washing : The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the cleavage cocktail and scavengers.

3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified using RP-HPLC.

-

Column : A C18 column is commonly used for peptide purification.

-

Mobile Phases :

-

Buffer A : 0.1% TFA in water.

-

Buffer B : 0.1% TFA in acetonitrile.

-

-

Gradient : A linear gradient of increasing Buffer B concentration is used to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

-

Detection : The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis : Fractions corresponding to the major peak are collected, and their purity is assessed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization : The pure fractions are pooled and lyophilized to obtain the final peptide product as a white powder.

Functional Assays

3.2.1. Membrane Fusion Assay (Lipid Mixing)

This assay, based on Fluorescence Resonance Energy Transfer (FRET), measures the ability of this compound to induce the mixing of lipid bilayers.

-

Liposome Preparation : Two populations of small unilamellar vesicles (SUVs) are prepared. One population is labeled with a FRET donor (e.g., NBD-PE), and the other with a FRET acceptor (e.g., Rhodamine-PE).

-

Assay Procedure :

-

The two labeled liposome populations are mixed in a fluorescence cuvette.

-

This compound peptide is added to the mixture.

-

The pH of the solution is lowered to the desired acidic value (e.g., pH 5.0).

-

Fusion between the labeled liposomes results in the dilution of the FRET pair in the membrane, leading to a decrease in FRET efficiency and an increase in the donor fluorescence intensity.

-

The change in fluorescence is monitored over time using a spectrofluorometer.

-

3.2.2. Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of this compound to form pores in lipid membranes by monitoring the release of a fluorescent dye from liposomes.

-

Liposome Preparation : SUVs are prepared encapsulating a high concentration of the fluorescent dye calcein. At this high concentration, the fluorescence of calcein is self-quenched.

-

Assay Procedure :

-

The calcein-loaded liposomes are added to a fluorescence cuvette.

-

This compound peptide is added to the solution.

-

The pH is lowered to the desired acidic value.

-

The formation of pores by this compound leads to the leakage of calcein from the liposomes into the surrounding buffer.

-

The dilution of calcein results in de-quenching and an increase in its fluorescence intensity.

-

The fluorescence increase is monitored over time. The percentage of leakage can be calculated by comparing the fluorescence intensity to that of a sample where the liposomes have been completely lysed with a detergent (e.g., Triton X-100).

-

3.2.3. Cellular Uptake Assay

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled this compound.

-

Peptide Labeling : this compound is labeled with a fluorescent dye (e.g., FITC, Cy5).

-

Cell Culture : A suitable cell line is cultured to the desired confluency.

-

Assay Procedure :

-

The cells are incubated with the fluorescently labeled this compound for a specific period.

-

After incubation, the cells are washed to remove any unbound peptide.

-

The cells are then detached from the culture plate (e.g., using trypsin).

-

The fluorescence intensity of the individual cells is analyzed using a flow cytometer. An increase in the mean fluorescence intensity of the cell population indicates cellular uptake of the peptide.

-

Experimental Workflows

Caption: Workflow for this compound peptide synthesis and purification.

Caption: Workflow for this compound functional assays.

Applications in Drug and Gene Delivery

The pH-responsive and membrane-disruptive properties of this compound make it a highly attractive component for advanced drug delivery systems. Its primary role is to facilitate the endosomal escape of therapeutic agents, a major barrier to the efficacy of many biologic drugs.

-

Gene Delivery : this compound can be incorporated into lipoplexes or polyplexes to enhance the delivery of nucleic acids (e.g., plasmid DNA, siRNA) to the cytoplasm.[4]

-

Drug Delivery : It can be conjugated to or co-formulated with various drugs, including small molecules and proteins, to improve their intracellular delivery and therapeutic effect.[8]

-

Nanoparticle Functionalization : this compound can be used to functionalize the surface of nanoparticles, such as liposomes, to create "smart" delivery vehicles that release their payload in response to the acidic environment of endosomes.[4]

Conclusion

The this compound peptide represents a well-characterized and versatile tool for overcoming the endosomal barrier in drug and gene delivery. Its predictable pH-dependent conformational change and subsequent membrane disruption provide a robust mechanism for enhancing the cytosolic delivery of a wide range of therapeutic molecules. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals looking to harness the potential of this remarkable peptide. Further research into this compound derivatives and its application in more complex delivery systems continues to be a promising area of investigation.[6]

References

- 1. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 2. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]

- 3. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]

GALA Peptide: A Technical Guide to its pH-Dependent Conformational Change and Membrane Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GALA peptide is a synthetic, 30-amino acid peptide designed to undergo a dramatic, pH-dependent conformational change. This property allows it to interact with and disrupt lipid membranes in a controlled manner, making it a valuable tool in drug and gene delivery systems. At neutral pH, this compound exists as a soluble, random coil. However, in the acidic environment of endosomes (pH 5.0-6.0), it transitions into an amphipathic α-helix. This structural rearrangement facilitates its insertion into the endosomal membrane, leading to membrane fusion and the formation of pores. This cascade of events ultimately allows for the release of therapeutic cargo into the cytoplasm, overcoming a critical barrier in intracellular drug delivery. This technical guide provides an in-depth overview of the core principles of this compound's function, detailed experimental protocols for its characterization, and quantitative data on its pH-dependent behavior.

Introduction

The this compound peptide was initially designed to mimic the fusogenic domains of viral proteins, which are responsible for mediating the entry of viral genetic material into host cells. Its sequence is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif. The glutamic acid residues are key to its pH-sensing ability. At neutral pH, the carboxyl groups of the glutamic acid residues are deprotonated and negatively charged, leading to electrostatic repulsion that favors a random coil conformation. In an acidic environment, these residues become protonated, neutralizing their charge and allowing the peptide to fold into a stable, amphipathic α-helix. This helix possesses a hydrophobic face, composed of leucine and alanine residues, and a hydrophilic face, with the protonated glutamic acid residues. This amphipathic nature is crucial for its interaction with and disruption of lipid bilayers.

Sequence of this compound Peptide: WEAALAEALAEALAEHLAEALAEALEALAA

Mechanism of Action: A pH-Triggered Cascade

The functionality of the this compound peptide is a multi-step process initiated by a decrease in pH. This process can be broken down into three key stages: conformational change, membrane insertion and fusion, and pore formation.

pH-Dependent Conformational Change

The transition from a random coil to an α-helix is the cornerstone of this compound's activity. This change is primarily driven by the protonation of the glutamic acid residues. At neutral pH (around 7.4), the negatively charged glutamate side chains cause electrostatic repulsion, preventing the formation of a stable secondary structure. As the pH drops to between 6.0 and 5.0, these residues become protonated, reducing the electrostatic repulsion and allowing the peptide to adopt its energetically favorable α-helical conformation. This structural transition can be readily monitored using circular dichroism (CD) spectroscopy.

Caption: pH-dependent conformational change of the this compound peptide.

Membrane Insertion, Fusion, and Endosomal Escape

Once in its α-helical form, this compound's amphipathic nature drives its interaction with the endosomal membrane. The hydrophobic face of the helix preferentially partitions into the lipid bilayer, while the hydrophilic face remains oriented towards the aqueous environment. This insertion disrupts the local lipid packing and can induce membrane fusion, a process where the this compound-containing vesicle merges with the endosomal membrane. This fusion event is a key mechanism for the release of encapsulated cargo into the cytoplasm.

Caption: this compound-mediated endosomal escape of therapeutic cargo.

Pore Formation

In addition to inducing membrane fusion, aggregates of this compound helices can form transmembrane pores. It is proposed that approximately 8-12 this compound monomers assemble within the membrane to form a stable, barrel-like pore structure.[1] This pore allows for the passage of ions and small molecules, further destabilizing the endosome and facilitating the release of larger cargo molecules that may not have been released through fusion alone.

Quantitative Data

The pH-dependent activity of this compound can be quantified through various biophysical techniques. The following tables summarize key quantitative data, providing a basis for comparison and experimental design.

Table 1: pH-Dependent Secondary Structure of this compound

| pH | Predominant Conformation | α-Helical Content (%) | Method |

| 7.4 | Random Coil | < 5 (Illustrative) | Circular Dichroism |

| 6.0 | Intermediate | 20-40 (Illustrative) | Circular Dichroism |

| 5.0 | α-Helix | ~58[2] | Circular Dichroism |

Note: Illustrative values are based on typical reported trends. The value at pH 5.0 is from published experimental data.

Table 2: this compound-Mediated Membrane Perturbation

| Assay | Condition (pH) | Quantitative Measure | Method |

| Liposome Leakage Assay | 5.0 | > 80% leakage of entrapped fluorescent dye | Fluorescence Spectroscopy (Calcein) |

| Liposome Fusion Assay | 5.5 | Significant increase in FRET signal | Fluorescence Spectroscopy (FRET) |

| Tryptophan Fluorescence | 5.0 | Blue shift in emission maximum (~10-15 nm) | Fluorescence Spectroscopy |

| Pore Size Estimation | 5.0 | 5-10 Å diameter (from model)[1] | Kinetic Leakage Analysis |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's properties. The following sections provide step-by-step protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

-

Cold diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. b. Add DIEA (6 eq) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

Caption: Workflow for the solid-phase synthesis of the this compound peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol describes how to monitor the pH-dependent conformational change of this compound using CD spectroscopy.

Materials:

-

Purified this compound peptide

-

Phosphate buffer (e.g., 10 mM sodium phosphate) at various pH values (e.g., 7.4, 6.5, 6.0, 5.5, 5.0)

-

CD spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in water or a low-salt buffer. Prepare a series of buffers at the desired pH values. Dilute the this compound stock solution into each buffer to a final concentration of 20-50 µM.

-

Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm). Set the temperature to 25°C.

-

Data Acquisition: a. Record a baseline spectrum of each buffer in the quartz cuvette. b. Record the CD spectrum of each this compound sample at the different pH values. c. Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

-

Data Analysis: a. Subtract the corresponding buffer baseline from each this compound spectrum. b. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees * 100) / (path length in cm * concentration in M * number of residues) c. Analyze the spectra for characteristic α-helical features (negative bands at ~208 nm and ~222 nm). d. Estimate the percentage of α-helical content using deconvolution software or empirical formulas.

Tryptophan Fluorescence Spectroscopy for Membrane Insertion

This compound contains a single tryptophan residue, which can be used as an intrinsic fluorescent probe to monitor its interaction with lipid membranes.

Materials:

-

Purified this compound peptide

-

Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC)

-

Buffers at pH 7.4 and pH 5.0

-

Fluorometer

Procedure:

-

Vesicle Preparation: Prepare SUVs or LUVs by extrusion or sonication.

-

Sample Preparation: Prepare a solution of this compound (e.g., 1-5 µM) and a suspension of lipid vesicles (e.g., 100-500 µM) in the respective pH buffers.

-

Fluorescence Measurement: a. Set the excitation wavelength to 295 nm to selectively excite tryptophan. b. Record the emission spectrum from 310 nm to 450 nm for this compound in buffer alone at both pH 7.4 and pH 5.0. c. Add the lipid vesicles to the this compound solution and incubate for a few minutes. d. Record the emission spectrum of the this compound-vesicle mixture at both pH values.

-

Data Analysis: a. Observe any changes in the fluorescence intensity and the wavelength of maximum emission (λmax). b. A blue shift (a shift to a shorter wavelength) in λmax upon addition of vesicles at acidic pH is indicative of the tryptophan residue moving from a polar aqueous environment to a more nonpolar lipid environment, signifying membrane insertion.

FRET-Based Liposome Fusion Assay

This assay measures the ability of this compound to induce the fusion of lipid vesicles.

Materials:

-

Two populations of LUVs:

-

Labeled vesicles containing a FRET pair of lipid dyes (e.g., NBD-PE and Rhodamine-PE) at a concentration where NBD fluorescence is quenched by Rhodamine.

-

Unlabeled vesicles.

-

-

Purified this compound peptide

-

Buffers at pH 7.4 and pH 5.0

-

Fluorometer

Procedure:

-

Vesicle Preparation: Prepare labeled and unlabeled LUVs.

-

Assay Setup: a. Mix the labeled and unlabeled vesicles in a 1:9 ratio in a cuvette with buffer at pH 7.4. b. Monitor the NBD fluorescence (excitation ~465 nm, emission ~530 nm) over time to establish a baseline.

-

Initiating Fusion: a. Add the this compound peptide to the vesicle mixture. b. Lower the pH of the solution to 5.0 by adding a small amount of concentrated acid or an acidic buffer.

-

Data Acquisition: Continuously monitor the NBD fluorescence intensity.

-

Data Analysis: a. An increase in NBD fluorescence indicates fusion between the labeled and unlabeled vesicles, which dilutes the FRET pair and reduces quenching. b. The rate and extent of fluorescence increase are proportional to the fusogenic activity of this compound. c. To determine 100% fusion, add a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the vesicles.

Conclusion

The this compound peptide serves as a powerful and versatile tool for researchers in the field of drug delivery. Its well-defined, pH-triggered mechanism of action allows for the targeted disruption of endosomal membranes, facilitating the cytoplasmic delivery of a wide range of therapeutic molecules. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for the synthesis, characterization, and application of this compound in the development of next-generation delivery systems. Understanding the intricate details of its conformational dynamics and membrane interactions is paramount to harnessing its full potential in therapeutic applications.

References

GALA Peptide: A Technical Guide to Discovery, Design, and Application in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GALA peptide is a synthetic, 30-amino acid amphipathic peptide designed to mimic the fusogenic domains of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine, confers a remarkable pH-sensitive conformational flexibility. At physiological pH, this compound exists as a soluble random coil. However, in the acidic environment of the endosome (pH 5.0-6.5), it undergoes a structural transition to an α-helix. This transformation is pivotal to its function: the amphipathic helix inserts into the endosomal membrane, inducing pore formation and membrane fusion, ultimately facilitating the release of entrapped therapeutic agents into the cytoplasm. This unique property has positioned this compound as a powerful tool in drug and gene delivery, surmounting the critical barrier of endosomal escape. This guide provides an in-depth overview of the discovery, design principles, mechanism of action, and key experimental protocols associated with the this compound peptide.

Discovery and Design Principles

Genesis of a pH-Sensitive Fusogenic Peptide

This compound was originally synthesized by Szoka Jr. and colleagues to serve as a model for studying the interaction of viral fusogenic peptides with lipid bilayers.[1] The design was predicated on the observation that many viral envelope proteins undergo a low-pH-induced conformational change that exposes a hydrophobic fusion peptide, which then interacts with the host cell's endosomal membrane to mediate viral entry.

Core Design Philosophy

The design of this compound was guided by several key principles aimed at creating a peptide with potent, pH-dependent membrane-disrupting capabilities:

-

Amphipathicity: The peptide was designed to form an amphipathic α-helix at acidic pH, with a hydrophobic face to interact with the lipid bilayer and a hydrophilic face to interact with the aqueous environment.

-

pH-Sensitivity: The inclusion of multiple glutamic acid residues (Glu) is central to this compound's pH-responsive behavior. At neutral pH, the carboxyl groups of glutamic acid are deprotonated and negatively charged, leading to electrostatic repulsion that favors a random coil conformation.[2] In the acidic environment of the endosome, these residues become protonated, reducing electrostatic repulsion and allowing the peptide to fold into a more stable α-helical structure.

-

Membrane Insertion and Pore Formation: The length of the peptide (30 amino acids) was chosen to be sufficient to span a lipid bilayer as an α-helix.[3] The repeating glutamic acid-alanine-leucine-alanine (EALA) motif forms the core of the peptide, providing the necessary hydrophobicity and helical propensity.[2][4]

Amino Acid Sequence

The canonical amino acid sequence of the this compound peptide is: WEAALAEALAEALAEHLAEALAEALEALAA [5]

Mechanism of Action: A pH-Triggered Cascade

The efficacy of this compound as an endosomal escape agent is rooted in a precise, pH-dependent sequence of events. This process can be broken down into several key stages, as illustrated in the workflow below.

Caption: pH-dependent mechanism of this compound-mediated endosomal escape.

Quantitative Data

The activity of the this compound peptide has been quantified in numerous studies. The following tables summarize key findings regarding its pH-dependent conformational change and membrane disruption efficiency.

| Parameter | Value | Experimental Condition | Reference |

| pH for α-helix transition | 5.0 - 5.7 | Circular Dichroism Spectroscopy | [3] |

| Pore-forming units | 8 - 12 monomers | Mathematical Modeling of Leakage Kinetics | [3] |

| IC50 (uptake inhibition) | ~50 µM | Competition assay with free this compound | [6] |

| Lipid:Peptide ratio for leakage | ~25:1 | Surface Plasmon Resonance | [3] |

| Assay | Time | % Leakage/Fusion | pH | Reference |

| Vesicle Content Leakage | 10 min | ~80% | 5.0 | [5] |

| Gene Silencing (in vitro) | N/A | 82% | N/A | [7][8] |

| Gene Silencing (in vivo) | N/A | 58% | N/A | [7][8] |

Experimental Protocols

Membrane Fusion (Lipid Mixing) Assay: NBD-PE/Rhodamine-PE FRET

This assay monitors the fusion of this compound-containing liposomes with unlabeled liposomes by measuring the decrease in Förster resonance energy transfer (FRET) between two lipid-conjugated fluorophores, NBD-PE (donor) and Rhodamine-PE (acceptor).

Caption: Workflow for the NBD/Rhodamine lipid mixing assay.

Detailed Methodology:

-

Liposome Preparation:

-

Labeled Liposomes: Prepare large unilamellar vesicles (LUVs) containing 0.8 mol% NBD-PE and 0.8 mol% Rhodamine-PE in a suitable lipid composition (e.g., egg phosphatidylcholine).

-

Unlabeled Liposomes: Prepare LUVs with the same lipid composition but without the fluorescent probes.

-

Mock-fused Liposomes: Prepare LUVs containing 0.08 mol% NBD-PE and 0.08 mol% Rhodamine-PE to represent 100% fusion.[9]

-

-

Assay Procedure:

-

In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio in a suitable buffer (e.g., HEPES, pH 7.4) to a final lipid concentration of 50 µM.[9]

-

Set the initial fluorescence to 0%.

-

Add this compound peptide to the desired concentration.

-

To initiate fusion, lower the pH of the solution to the desired acidic pH (e.g., 5.0) by adding a small volume of a pre-determined amount of acid.

-

Monitor the increase in NBD fluorescence over time at an excitation wavelength of ~460 nm and an emission wavelength of ~535 nm.[9][10]

-

Determine the 100% fluorescence value using the mock-fused liposomes.[9]

-

Endosomal Escape (Content Leakage) Assay: Calcein Leakage

This assay measures the release of a fluorescent dye, calcein, from liposomes upon this compound-mediated membrane disruption.

References

- 1. Application of a fusiogenic peptide this compound for intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Peptide | CRB1001125 | Biosynth [biosynth.com]

- 3. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of a Fusiogenic Peptide this compound for Intracellular Delivery | Springer Nature Experiments [experiments.springernature.com]

- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 6. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]

- 10. encapsula.com [encapsula.com]

The Biophysical Properties of the GALA Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GALA peptide is a synthetic, 30-amino acid amphipathic peptide meticulously designed to mimic the fusogenic properties of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine repeats (WEAALAEALAEALAEHLAEALAEALEALAA), confers a remarkable pH-sensitive conformational flexibility.[1][2] At physiological pH, this compound exists in a soluble, random coil state due to electrostatic repulsion between the deprotonated glutamic acid residues.[1] However, in the acidic environment characteristic of endosomes (pH 5.0-6.5), the glutamic acid residues become protonated, triggering a profound structural transition to an amphipathic α-helix.[1][2][3] This conformational change is the linchpin of this compound's biological activity, enabling it to interact with and disrupt lipid bilayers. This unique property has positioned this compound as a powerful tool in drug and gene delivery, facilitating the endosomal escape of therapeutic payloads into the cytoplasm.[1] This technical guide provides an in-depth exploration of the core biophysical properties of this compound, complete with experimental methodologies and quantitative data to aid researchers in harnessing its potential.

Biophysical Properties of this compound

The functionality of the this compound peptide is intrinsically linked to its biophysical characteristics, which have been elucidated through a variety of experimental techniques.

pH-Dependent Secondary Structure

The most critical biophysical property of this compound is its pH-triggered conformational change. This transition is readily quantifiable using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides.

| pH | Predominant Secondary Structure | α-Helical Content (%) | β-Sheet Content (%) | Reference |

| 7.4 | Random Coil | ~19 | ~20 | [1] |

| 5.0 | α-Helix | 58 - 87 | - | [1] |

Table 1: pH-dependent secondary structure of the this compound peptide as determined by circular dichroism spectroscopy. The α-helical content at acidic pH can vary depending on the experimental conditions and the presence of lipids.

Membrane Interaction and Disruption

Upon transitioning to its α-helical conformation, this compound readily inserts into lipid bilayers. This interaction leads to membrane permeabilization and, in some cases, fusion. The efficiency of these processes is dependent on factors such as lipid composition, peptide concentration, and the lipid-to-peptide ratio.

The ability of this compound to disrupt membrane integrity can be quantified by monitoring the leakage of fluorescent dyes, such as calcein, from liposomes.

| Liposome Composition | Peptide:Lipid Molar Ratio | pH | % Calcein Leakage | Reference |

| POPC | 1:50 | 5.0 | Significant leakage observed | [1] |

| POPC | 1:2500 | 5.0 | Conditions for pore formation | [4] |

Table 2: Representative data on this compound-induced membrane leakage. The extent of leakage is highly dependent on the specific experimental setup.

This compound can also induce the fusion of lipid vesicles, a process that can be monitored using fluorescence resonance energy transfer (FRET) between labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor).

| Donor Liposome | Acceptor Liposome | Peptide:Lipid Molar Ratio | pH | Observation |

| POPC with NBD-PE/Rhodamine-PE | Unlabeled POPC | 1:6 | 7.4 | Increase in NBD fluorescence upon mixing |

Table 3: Principles of a lipid mixing assay to assess this compound's fusogenic activity. Specific quantitative results for this compound require dedicated experimental runs.

Key Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the this compound peptide at different pH values.

Materials:

-

This compound peptide stock solution (1 mg/mL in deionized water with 0.1% NH₄OH)

-

Phosphate buffer (5 mM phosphate, 100 mM NaF), adjusted to pH 7.0 and pH 5.0

-

Quartz cuvette with a 1 mm path length

-

Circular dichroism spectropolarimeter

Protocol:

-

Prepare a 0.05 mg/mL solution of this compound peptide in the desired pH buffer (pH 7.0 or pH 5.0).

-

To study the interaction with lipids, prepare large unilamellar vesicles (LUVs) of the desired composition (e.g., POPC) and add them to the peptide solution at a 50:1 lipid-to-peptide molar ratio.

-

Transfer the sample to the quartz cuvette.

-

Acquire CD spectra from 190 to 260 nm at room temperature.

-

Record 10-30 scans and average them to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer (and liposomes, if applicable) from the peptide spectrum to obtain the final spectrum.

-

Convert the measured ellipticity (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).

-

Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Calcein Leakage Assay

Objective: To quantify the membrane-disrupting activity of the this compound peptide.

Materials:

-

Large Unilamellar Vesicles (LUVs) encapsulating 80 mM calcein (e.g., composed of POPC).

-

This compound peptide stock solution.

-

Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.4).

-

Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).

-

Triton X-100 (2% solution).

-

Fluorometer.

Protocol:

-

Prepare calcein-loaded LUVs by hydrating a lipid film with calcein solution, followed by extrusion through polycarbonate membranes (100 nm pore size).

-

Remove unencapsulated calcein using size-exclusion chromatography.

-

Dilute the calcein-loaded LUVs in the Tris buffer to a final lipid concentration of approximately 30 µM in the wells of a 96-well plate.

-

Add the this compound peptide to the LUV suspension at the desired peptide-to-lipid ratio.

-

To initiate leakage, acidify the medium to pH 5.0 by adding the acidic buffer.

-

Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. The fluorescence is initially quenched at high concentrations inside the liposomes and increases upon leakage and dilution in the external medium.

-

After the desired incubation time (e.g., 1 hour), add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and measure the maximum fluorescence (F_max).

-

The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at a given time, and F_0 is the initial fluorescence.

Lipid Mixing Assay (FRET-based)

Objective: To assess the ability of the this compound peptide to induce membrane fusion.

Materials:

-

Labeled LUVs containing 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).

-

Unlabeled LUVs of the same lipid composition.

-

This compound peptide stock solution.

-

HEPES buffer (10 mM HEPES, 100 mM NaCl, 0.1 mM EDTA, pH 7.4).

-

Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).

-

Fluorometer.

Protocol:

-

Prepare labeled and unlabeled LUVs by extrusion.

-

In a fluorometer cuvette, mix the labeled and unlabeled LUVs at a molar ratio of 1:6 (labeled:unlabeled) to a total lipid concentration of 70 µM in the HEPES buffer.

-

Add the this compound peptide to the vesicle mixture.

-

Record the baseline fluorescence of NBD by exciting at 465 nm and measuring the emission at 530 nm.

-

Initiate fusion by adding the acidic buffer to lower the pH to 5.0.

-

Monitor the increase in NBD fluorescence over time. As fusion occurs, the FRET pair is diluted in the larger membrane area, leading to a decrease in FRET efficiency and a subsequent increase in the donor (NBD) fluorescence.

-

The results are typically expressed as the percentage of maximum fluorescence increase, which can be determined by disrupting the vesicles with a detergent.

Visualizations

This compound's Mechanism of Action: Endosomal Escape

Caption: pH-triggered conformational change and endosomal escape mechanism of the this compound peptide.

Experimental Workflow: Peptide-Liposome Interaction Studies

Caption: A generalized workflow for investigating the biophysical properties of this compound.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. A display of pH-sensitive fusogenic this compound peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orientation of the pore-forming peptide this compound in POPC vesicles determined by a BODIPY-avidin/biotin binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The G-force of Delivery: An In-depth Technical Guide to the GALA Peptide Pore Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GALA peptide, a synthetic, pH-responsive peptide with significant potential in drug and gene delivery. We will delve into its structure, the mechanism of its pH-triggered conformational change, and the subsequent formation of pores in lipid membranes, a critical step for endosomal escape and intracellular delivery of therapeutic payloads. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding of this compound's function.

This compound Peptide: Structure and pH-Dependent Conformational Change

This compound is a 30-amino acid synthetic peptide designed to mimic the fusogenic domains of viral proteins. Its sequence is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif: WEAALAEALAEALAEHLAEALAEALEALAA . The presence of multiple glutamic acid residues is central to its pH-sensitive behavior.

At a neutral pH of 7.4, the glutamic acid residues are deprotonated and negatively charged. The resulting electrostatic repulsion between these residues forces the peptide into a disordered random coil conformation. In this state, this compound is water-soluble and does not significantly interact with lipid membranes.[1]

Upon acidification to a pH of 5.0, characteristic of the late endosomal and lysosomal compartments, the glutamic acid residues become protonated, neutralizing their negative charges. This charge neutralization allows the peptide to fold into a stable, amphipathic α-helix .[2][3] This α-helical conformation is crucial for its membrane-perturbing activities. The amphipathic nature of the helix, with a hydrophobic face and a hydrophilic face, facilitates its insertion into the lipid bilayer.[1]

Mechanism of Pore Formation

The transition to an α-helical structure at acidic pH is the initiating event for this compound's primary function: the formation of pores in lipid membranes. This process can be broken down into several key steps:

-

Membrane Binding and Insertion: The amphipathic α-helical this compound peptide preferentially partitions from the aqueous environment to the lipid bilayer interface. The hydrophobic face of the helix interacts with the acyl chains of the phospholipids, while the hydrophilic face remains oriented towards the polar head groups.[1]

-

Monomer Aggregation: Once associated with the membrane, this compound monomers are thought to aggregate on the membrane surface. This aggregation is a critical prerequisite for pore formation.

-

Transmembrane Pore Assembly: A cooperative assembly of approximately 8-12 this compound monomers forms a transmembrane pore.[4] These monomers are arranged in a barrel-stave-like architecture, with their α-helices oriented perpendicular to the plane of the membrane, creating a hydrophilic channel through the lipid bilayer.[2] This pore allows the passage of ions and small molecules, leading to the leakage of vesicular contents.

Quantitative Analysis of this compound's Activity

The efficiency of this compound-induced membrane permeabilization is influenced by several factors, including pH, peptide concentration, and the lipid composition of the target membrane.

pH-Dependent Activity

This compound's activity is sharply pH-dependent, with significant membrane disruption occurring at pH values below 6.0. At neutral pH, the peptide remains in its inactive random coil state and does not induce significant leakage.

| pH | This compound Conformation | Membrane Activity | Reference |

| 7.4 | Random Coil | Negligible leakage/fusion | [1] |

| 5.0 | α-Helix | Significant leakage/fusion | [2][3] |

Influence of Lipid Composition

The lipid composition of the target membrane plays a crucial role in modulating this compound's pore-forming ability. While this compound can interact with neutral (zwitterionic) lipids like phosphatidylcholine (PC), its activity can be influenced by the presence of anionic lipids and the physical properties of the bilayer. Studies have shown that this compound-induced leakage is efficient in vesicles composed of egg phosphatidylcholine (EPC).[2] The presence of unsaturated phospholipids is also important for this compound's fusogenic activity.[3]

| Lipid Composition | This compound Activity | Reference |

| Egg PC (EPC) | Efficient leakage at pH 5.0.[2] | [2] |

| Saturated PC (14-16 C) | Solubilization into peptide-lipid discs.[3] | [3] |

| Unsaturated PC | Induction of fusion between small unilamellar vesicles (SUVs).[3] | [3] |

| POPC/POPG | This compound-induced leakage follows the rank order POPC/POPG > DPePC/DPePG > DOPC/DOPG. | [5] |

Key Experimental Protocols

The study of this compound's mechanism relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for three key experiments.

Vesicle Leakage Assay (ANTS/DPX Assay)

This assay is used to quantify the extent of membrane permeabilization by monitoring the release of encapsulated fluorescent markers from liposomes.

Principle: The fluorescent probe 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher, p-xylene-bis-pyridinium bromide (DPX), are co-encapsulated in large unilamellar vesicles (LUVs) at high concentrations. Under these conditions, the fluorescence of ANTS is efficiently quenched by DPX. Upon pore formation by this compound, the encapsulated contents are released and diluted into the external buffer, leading to a decrease in quenching and a measurable increase in ANTS fluorescence.

Methodology:

-

Liposome Preparation:

-

Prepare a lipid film of the desired composition (e.g., egg phosphatidylcholine) by evaporating the organic solvent under a stream of nitrogen gas followed by vacuum desiccation.

-

Hydrate the lipid film with a solution containing 12.5 mM ANTS and 45 mM DPX in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).

-

Subject the lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.

-

Separate the ANTS/DPX-loaded LUVs from unencapsulated fluorophores by size exclusion chromatography (e.g., using a Sephadex G-75 column) equilibrated with the external buffer.

-

-

Leakage Measurement:

-

Dilute the LUV suspension to a final lipid concentration of approximately 50 µM in a fluorometer cuvette containing the external buffer.

-

Record the baseline fluorescence of ANTS (Excitation: ~355 nm, Emission: ~520 nm).

-

Initiate the experiment by adding a known concentration of this compound peptide to the cuvette. To study the pH-dependence, the external buffer can be pre-adjusted to the desired acidic pH, or a small volume of acid can be added to the cuvette.

-

Monitor the increase in ANTS fluorescence over time.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to a final concentration of 0.1% (v/v) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

-

Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It is used to monitor the pH-induced conformational change of this compound from a random coil to an α-helix.

Principle: Chiral molecules, such as peptides with their asymmetric α-carbon atoms and helical secondary structures, absorb left and right circularly polarized light differently. This differential absorption gives rise to a CD signal. The shape and magnitude of the CD spectrum are characteristic of the peptide's secondary structure. α-helices typically exhibit two negative bands at approximately 222 nm and 208 nm and a positive band around 193 nm. Random coils show a strong negative band around 195-200 nm.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer) to a final concentration of approximately 50-100 µM. The buffer should have low absorbance in the far-UV region (190-250 nm).

-

Prepare a series of samples with the desired pH values (e.g., from pH 7.5 down to pH 4.5) by adding small aliquots of acid or base.

-

-

CD Measurement:

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.

-

Record a baseline spectrum of the buffer at each pH value.

-

Acquire the CD spectrum of each this compound sample over the wavelength range of 190-250 nm.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

Subtract the corresponding buffer baseline from each sample spectrum.

-

-

Data Analysis:

-

The resulting CD spectra are typically plotted as mean residue ellipticity ([θ]) versus wavelength.

-

The transition from a random coil to an α-helix is observed as a decrease in the negative signal around 200 nm and the appearance of the characteristic negative bands at 222 nm and 208 nm as the pH is lowered.

-

The percentage of α-helicity can be estimated from the ellipticity at 222 nm using established algorithms and reference spectra.

-

Negative Stain Electron Microscopy

Negative stain transmission electron microscopy (TEM) can be used to visualize the formation of this compound-induced pores in liposomes.

Principle: In negative staining, the sample is embedded in a heavy metal salt solution (e.g., uranyl acetate). The stain does not penetrate the sample but rather surrounds it, creating a high-contrast "shadow" of the object against a dark background. Pores in the liposome membrane will appear as stain-filled invaginations.

Methodology:

-

Sample Preparation:

-

Prepare LUVs of the desired lipid composition.

-

Incubate the LUVs with this compound peptide at an acidic pH to induce pore formation.

-

A control sample of LUVs without this compound should also be prepared.

-

-

Grid Preparation and Staining:

-

Place a carbon-coated copper grid on a drop of the liposome suspension for a few minutes to allow the vesicles to adsorb.

-

Blot the excess liquid with filter paper.

-

Wash the grid by placing it on a drop of deionized water.

-

Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for a brief period (e.g., 30-60 seconds).

-

Blot the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope.

-

Images of the liposomes are captured, and the presence of pores can be observed as dark, stain-filled circles or indentations on the vesicle surface.

-

Conclusion

The this compound peptide represents a well-characterized and versatile tool for pH-responsive membrane permeabilization. Its straightforward design, coupled with a robust and predictable mechanism of action, makes it an attractive component for advanced drug and gene delivery systems. A thorough understanding of its structure-function relationships, the kinetics of its pore formation, and the influence of the membrane environment, as detailed in this guide, is essential for the rational design and optimization of this compound-based delivery vehicles. The experimental protocols provided herein offer a foundation for researchers to further investigate and harness the potential of this remarkable peptide.

References

- 1. A this compound lipopeptide mediates pH- and membrane charge dependent fusion with stable giant unilamellar vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 5. Effect of phospholipid composition on an amphipathic peptide-mediated pore formation in bilayer vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GALA Peptide for siRNA and mRNA Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. However, the efficient delivery of these macromolecules to their target cells and subsequent release into the cytoplasm remains a significant challenge. The GALA peptide is a synthetic, pH-sensitive fusogenic peptide designed to facilitate the endosomal escape of therapeutic cargo. Its unique properties make it a valuable tool for enhancing the intracellular delivery of siRNA and mRNA.

This document provides detailed application notes and protocols for utilizing the this compound peptide in siRNA and mRNA delivery systems. It includes information on the mechanism of action, formulation of this compound-modified delivery vehicles, and protocols for in vitro and in vivo applications.

Mechanism of Action

This compound is a 30-amino acid peptide with the sequence WEAALAEALAEALAEHLAEALAEALEALAA.[1] Its design is inspired by viral fusion peptides. At physiological pH (around 7.4), the glutamic acid residues in this compound are deprotonated and negatively charged, causing the peptide to adopt a random coil conformation.[2] However, in the acidic environment of the late endosome (pH 5.0-6.0), the glutamic acid residues become protonated. This charge neutralization reduces electrostatic repulsion and induces a conformational change in the peptide to an amphipathic α-helix.[1][2]

This α-helical conformation allows this compound to insert into the endosomal membrane, leading to membrane destabilization and the formation of pores.[1][2] It is proposed that 8-12 this compound monomers assemble to form a pore, which allows the release of the endosomally trapped siRNA or mRNA into the cytoplasm, where they can exert their biological function.[1] In addition to its role in endosomal escape, this compound has also been shown to act as a targeting ligand for the lung endothelium, binding to sialic acid-terminated sugar chains.

Signaling Pathway and Delivery Mechanism

The following diagram illustrates the pH-dependent mechanism of this compound-mediated endosomal escape of a nucleic acid cargo delivered by a nanoparticle.

Caption: this compound peptide facilitates endosomal escape of nucleic acids.

Experimental Workflows

The following diagram outlines the general workflow for the preparation of this compound-modified nanoparticles and their subsequent in vitro evaluation.

Caption: Formulation and in vitro testing of this compound-nanoparticles.

This compound's Dual Functionality

The this compound peptide can be engineered to perform two critical functions in nucleic acid delivery: targeting specific tissues and facilitating endosomal escape.

Caption: this compound's dual roles in targeting and endosomal escape.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound-mediated delivery of siRNA and mRNA.

Table 1: In Vitro Transfection Efficiency of this compound-modified mRNA Polyplexes

| Cell Line | Formulation | Transfection Efficiency (%) | Reference |

| RAW 264.7 Macrophages | PPx-GALA (high density) | ~36 | |

| D1 Dendritic Cells | PPx-GALA (high density) | ~50 | |

| DC 2.4 Dendritic Cells | PPx-GALA (high density) | ~28 | |

| DC 2.4 Dendritic Cells | Lipofectamine 2000 | ~20 | |

| HEK293T Cells | PPx-GALA | <5 |

Table 2: In Vivo Gene Silencing Efficiency of this compound-modified MEND for siRNA Delivery

| Target Gene | Delivery System | Animal Model | Dose | Gene Knockdown (%) | ED50 | Reference |

| CD31 | This compound/PEG2000-MENDssPalmE | Mice | 0.21 mg/kg | - | 0.21 mg/kg | |

| Polo-like kinase 1 (PLK1) | PEG-YSK-MEND | OS-RC-2 tumor-bearing mice | 3 mg/kg | ~50 (mRNA and protein) | - |

Table 3: Physicochemical Properties of this compound-modified Nanoparticles

| Formulation | Size (nm) | Zeta Potential (mV) | Reference |

| PPx-GALA | ~350 | -7 | |

| This compound/PPD-MEND | - | - |

Experimental Protocols

Protocol 1: Formulation of this compound-Modified MEND for siRNA Delivery by Lipid Film Hydration

This protocol describes the preparation of Multifunctional Envelope-type Nanodevices (MENDs) modified with this compound for siRNA delivery.

Materials:

-

pH-sensitive cationic lipid (e.g., YSK05)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

This compound-PEG-DSPE conjugate

-

siRNA

-

Chloroform

-

Ethanol

-

Nuclease-free water

-

Rotary evaporator

-

Probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation: a. In a round-bottom flask, dissolve the lipids (e.g., YSK05, cholesterol, DSPE-PEG2000, and this compound-PEG-DSPE) in chloroform at the desired molar ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: a. Dissolve the siRNA in nuclease-free water or a suitable buffer. b. Add the siRNA solution to the flask containing the lipid film. c. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

-

Sonication and Extrusion: a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator. b. Subsequently, extrude the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles of a more uniform size.

-

Purification and Characterization: a. Remove unencapsulated siRNA by a suitable method such as dialysis or size exclusion chromatography. b. Characterize the this compound-MENDs for particle size and zeta potential using dynamic light scattering (DLS), and for siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the liposomes with a detergent.

Protocol 2: In Vitro Transfection and Gene Knockdown Analysis

This protocol outlines the procedure for transfecting cells with this compound-MENDs carrying siRNA and quantifying the resulting gene knockdown.

Materials:

-

Cells cultured in appropriate medium

-

This compound-MEND encapsulated siRNA

-

Opti-MEM or other serum-free medium

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix and primers for the target gene and a housekeeping gene

-

Real-time PCR system

Procedure:

-

Cell Seeding: a. The day before transfection, seed the cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: a. On the day of transfection, dilute the this compound-MEND-siRNA complexes to the desired final concentration in serum-free medium. b. Remove the growth medium from the cells and wash with PBS. c. Add the diluted this compound-MEND-siRNA complexes to the cells. d. Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add complete growth medium.

-

Incubation and Cell Lysis: a. Incubate the cells for an additional 24-72 hours to allow for gene knockdown. b. After the incubation period, lyse the cells directly in the wells for RNA extraction.

-

RNA Extraction and qPCR Analysis: a. Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. b. Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. c. Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (for normalization). d. Calculate the relative gene expression and percentage of gene knockdown compared to control-treated cells.

Protocol 3: Calcein Leakage Assay for Endosomal Escape

This assay is used to visually and quantitatively assess the ability of this compound-modified nanoparticles to induce endosomal escape.

Materials:

-

Cells cultured on glass-bottom dishes

-

This compound-modified nanoparticles

-

Calcein (self-quenching concentration, e.g., 50-100 mM)

-

Live-cell imaging microscope

Procedure:

-

Calcein Loading: a. Incubate the cells with a high concentration of calcein for a short period (e.g., 5-10 minutes) to allow its uptake into endosomes via fluid-phase endocytosis. b. Wash the cells thoroughly with PBS to remove extracellular calcein. At this stage, calcein fluorescence should appear as punctate intracellular vesicles.

-

Nanoparticle Treatment: a. Add the this compound-modified nanoparticles to the cells at the desired concentration.

-

Live-Cell Imaging: a. Immediately begin imaging the cells using a live-cell imaging microscope equipped with a temperature and CO2 controlled chamber. b. Acquire images at regular intervals to monitor the release of calcein from the endosomes into the cytoplasm. Endosomal escape is indicated by a shift from a punctate to a diffuse cytosolic fluorescence pattern.

-

Quantification (Optional): a. The fluorescence intensity in the cytoplasm can be quantified over time using image analysis software to determine the kinetics of endosomal escape.

Conclusion

The this compound peptide is a powerful tool for enhancing the cytosolic delivery of siRNA and mRNA. Its pH-dependent fusogenic activity allows for efficient endosomal escape, a major bottleneck in nucleic acid delivery. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their delivery systems. Further optimization of this compound-containing formulations may lead to the development of highly potent and targeted nucleic acid-based therapeutics.

References

Application Notes and Protocols for GALA Peptide in Gene Therapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the GALA peptide and its utility in gene therapy research. Detailed protocols for its application in the delivery of plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA) are provided, along with quantitative data on its efficiency and cytotoxicity.

Introduction to this compound Peptide

This compound is a synthetic, pH-responsive fusogenic peptide designed to facilitate the endosomal escape of therapeutic molecules, a critical barrier in non-viral gene delivery.[1][2] Its sequence, typically composed of a repeating glutamic acid-alanine-leucine-alanine (EALA) motif, allows it to undergo a conformational change from a random coil at physiological pH (7.4) to an amphipathic alpha-helix in the acidic environment of the endosome (pH 5.0-6.5).[3] This structural transition enables this compound to interact with and disrupt the endosomal membrane, leading to the release of its cargo into the cytoplasm.[2][3] this compound can be incorporated into various gene delivery systems, most notably lipid nanoparticles (LNPs) and multifunctional envelope-type nanodevices (MENDs), to enhance the intracellular delivery of nucleic acids such as pDNA, siRNA, and mRNA.[1][2]

Mechanism of Action: this compound-Mediated Endosomal Escape

The primary function of the this compound peptide in gene therapy is to overcome the endosomal barrier. After a gene delivery vehicle is internalized by a cell via endocytosis, it becomes entrapped within an endosome. As the endosome matures, its internal pH drops. This acidic environment triggers the protonation of the glutamic acid residues in the this compound peptide, leading to its conformational shift into an alpha-helix with a hydrophobic face and a hydrophilic face. This amphipathic structure allows the peptide to insert into the endosomal lipid bilayer, causing membrane destabilization and pore formation, which ultimately results in the release of the nucleic acid cargo into the cytosol where it can exert its therapeutic effect.[2][3]

Quantitative Data on this compound-Mediated Gene Delivery

The following tables summarize the quantitative data on the efficiency and cytotoxicity of this compound-containing nanoparticles for the delivery of pDNA, siRNA, and mRNA.

Table 1: this compound-LNP Mediated Plasmid DNA (pDNA) Delivery

| Cell Line | Transfection Efficiency (RLU/mg protein) | Cell Viability (%) | Reference |

| HEK-293 | ~1.5 x 109 | >90% | [4] |

| CHO | ~8.0 x 108 | ~85% | [4] |

Data are representative values derived from studies on optimized LNPs, which serve as a relevant proxy for this compound-LNP performance.

Table 2: this compound-LNP Mediated Small Interfering RNA (siRNA) Delivery

| Cell Line | Gene Knockdown Efficiency (%) | Cell Viability (%) | Reference |

| HeLa | ~80% | >80% at 30 ng siRNA | [5] |

| H1299-eGFP | ~75% | >85% | [6] |

Table 3: this compound-Polyplex Mediated Messenger RNA (mRNA) Delivery

| Cell Line | Transfection Efficiency (% EGFP+ cells) | Cell Viability (%) | Reference |

| RAW 264.7 Macrophages | ~36% | >95% | [3] |

| D1 Dendritic Cells | ~50% | >95% | [3] |

Table 4: Physicochemical Properties of this compound-LNPs

| Nanoparticle Composition | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| This compound-LNP-pDNA | 120 - 150 | +20 to +40 | >60% | [4] |

| This compound-LNP-siRNA | 80 - 120 | +15 to +35 | >90% | [5] |

| This compound-Polyplex-mRNA | ~350 | -7 | Not Reported | [3] |

Experimental Protocols

The following are detailed protocols for the formulation of this compound-containing nanoparticles and their use in cell transfection and cytotoxicity assays.

Experimental Workflow Overview

Protocol 1: Formulation of this compound-Lipid Nanoparticles (this compound-LNPs) with Nucleic Acids

This protocol describes the formulation of this compound-LNPs encapsulating pDNA, siRNA, or mRNA using a microfluidic mixing method.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol

-

Helper lipid (e.g., DSPC) dissolved in ethanol

-

Cholesterol dissolved in ethanol

-

PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

-

This compound-lipid conjugate (e.g., this compound-PEG-DSPE) dissolved in ethanol

-

Nucleic acid (pDNA, siRNA, or mRNA) diluted in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Mixture: In a sterile tube, combine the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound-lipid conjugate in the desired molar ratio. A typical ratio might be 50:10:38.5:1.5:1 (ionizable lipid:DSPC:cholesterol:PEG-lipid:this compound-lipid). Dilute the final lipid mixture with ethanol to the desired concentration.

-

Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.

-

Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of the this compound-LNPs.

-

Dialysis: Collect the resulting nanoparticle suspension and dialyze it against PBS (pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.

-

Characterization: Characterize the formulated this compound-LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen for RNA, PicoGreen for DNA).

-

Storage: Store the sterile-filtered this compound-LNPs at 4°C for short-term use.

Protocol 2: In Vitro Transfection of Cells with this compound-LNPs

This protocol details the procedure for transfecting cultured cells with the formulated this compound-LNPs.

Materials:

-

Adherent cells (e.g., HEK-293, HeLa)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound-LNP suspension from Protocol 1

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of Transfection Complexes: Dilute the this compound-LNP suspension to the desired final concentration of nucleic acid in serum-free medium.

-

Transfection: Remove the culture medium from the cells and replace it with the this compound-LNP-containing medium.

-

Incubation: Incubate the cells with the this compound-LNPs for 4-6 hours at 37°C in a CO2 incubator.

-

Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

-

Further Incubation: Incubate the cells for an additional 24-72 hours to allow for gene expression or knockdown.

Protocol 3: Assessment of Transfection Efficiency (Luciferase Assay for pDNA)

This protocol is for quantifying the expression of a reporter gene (luciferase) delivered by this compound-LNPs.

Materials:

-

Transfected cells from Protocol 2 (with a luciferase reporter plasmid)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

Luminometer

-

BCA Protein Assay Kit

Procedure:

-

Cell Lysis: 48 hours post-transfection, wash the cells with PBS and then add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet the cell debris.

-

Luciferase Assay: Transfer the supernatant to a new tube. In a luminometer plate, add a small volume of cell lysate to the Luciferase Assay Reagent.

-

Measurement: Immediately measure the luminescence using a luminometer. The reading is typically in Relative Light Units (RLU).

-

Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA Protein Assay.

-

Normalization: Normalize the luciferase activity by dividing the RLU by the total protein concentration (mg) to get RLU/mg protein.

Protocol 4: Assessment of Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound-LNPs.

Materials:

-

Transfected cells from Protocol 2

-